molecular formula C22H24N4O3 B2588350 N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941923-82-6

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2588350
CAS No.: 941923-82-6
M. Wt: 392.459
InChI Key: JVQLMJNEWIHXPC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Based on its structural features, it could potentially interact with a variety of biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of this compound’s synthesis, characterization, and potential biological activity. This could include studies to optimize its synthesis, detailed structural analyses, and biological assays to identify potential targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the quinoxaline moiety: This step may involve nucleophilic substitution reactions where the quinoxaline group is introduced.

    Introduction of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the quinoxaline ring or the carboxamide group.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different aromatic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-19-8-7-16(13-20(19)29-2)24-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)25-21/h3-8,13-15H,9-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQLMJNEWIHXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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